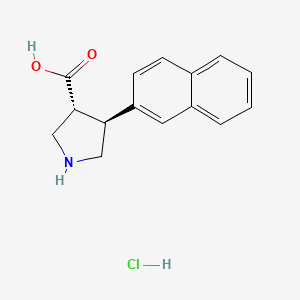

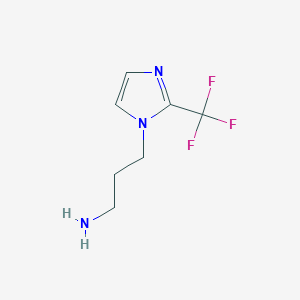

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, reaction conditions, and mechanisms.Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances.科学的研究の応用

Electropolymerization and Conducting Polymers

One area of application involves the synthesis of conducting polymers from pyrrolidine derivatives. For instance, a study on poly[bis(pyrrol-2-yl)arylenes], which are conducting polymers synthesized from low oxidation potential monomers based on pyrrole, including derivatives like 2,6-bis(pyrrol-2-yl)naphthalene, demonstrates the potential for electropolymerization to yield materials with stable electrical conducting properties (Sotzing et al., 1996).

Catalytic Applications and Coupling Reactions

Another application is in catalytic processes, where derivatives of pyrrolidine and naphthalene have been used as ligands to enable copper-catalyzed coupling reactions. For example, an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine has shown effectiveness in facilitating the coupling of (hetero)aryl chlorides with sodium methanesulfinate, leading to pharmaceutically important sulfones (Ma et al., 2017).

Coordination Chemistry and Material Science

In the realm of coordination chemistry, the use of naphthalene derivatives in the synthesis of coordination polymers has been explored. For instance, 1,4-naphthalenedicarboxylate has been used with lanthanide(III) chloride to form coordination polymers with potential applications in material science, showcasing the versatility of naphthalene derivatives in constructing complex structures with interesting photophysical and magnetic properties (Zheng et al., 2005).

Pharmaceutical Research and Drug Design

Furthermore, the structural motifs of pyrrolidine and naphthalene derivatives are found in compounds with potential pharmaceutical applications. Studies on derivatives like 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide provide insights into drug design and synthesis strategies that could be relevant for the development of new therapeutic agents (Yin et al., 2006).

Sensing and Environmental Applications

Lastly, research on eight-fold interpenetrating diamondoid coordination polymers with naphthalene-1,4-dicarboxylic acid highlights the potential for using such structures in sensing applications, particularly for volatile organic compounds and metal ions, which could have environmental monitoring implications (Lakshmanan et al., 2021).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS).

将来の方向性

This involves predicting or proposing future research directions. It could include potential applications, improvements to synthesis methods, or new reactions.

特性

IUPAC Name |

(3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYIHOUCABZEHP-DFQHDRSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride | |

CAS RN |

1330750-26-9 |

Source

|

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-naphthalenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2664910.png)

![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)

![2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664914.png)

![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2664918.png)

![1-[3-(1-Methylimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2664921.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)

![2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2664930.png)